molecular formula C15H17ClN4O3 B2937962 N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209616-79-4

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B2937962
CAS No.: 1209616-79-4
M. Wt: 336.78
InChI Key: GRWHEOBGJSINMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.78. The purity is usually 95%.
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Scientific Research Applications

WAY-100635 and GR127935: Effects on Serotonergic Neurons

  • Research Context : Investigated for their effects on serotonin-containing neurons, highlighting the potential for studying neurotransmitter pathways and receptor targeting. WAY-100635 is known as a potent and selective 5-HT1A receptor antagonist, which underscores its utility in neuroscience research, particularly in exploring serotonergic system mechanisms (Craven, Grahame-Smith, & Newberry, 1994).

4-Diazinyl- and 4-pyridinylimidazoles: Potent Angiotensin II Antagonists

  • Research Context : These compounds were synthesized and tested for their interaction with AT1 receptors, demonstrating the approach to discovering new therapeutic agents targeting cardiovascular diseases. Their study provides insights into the design and optimization of angiotensin II antagonists (Harmat et al., 1995).

Nonpeptide Angiotensin II Receptor Antagonists

  • Research Context : This research developed a series of N-(biphenylylmethyl)imidazoles showing potent antihypertensive effects upon oral administration. It underscores the significance of chemical modifications in enhancing the bioavailability and efficacy of therapeutic agents (Carini et al., 1991).

Syntheses and pKa Determination of 1-(o-hydroxyphenyl)imidazole Carboxylic Esters

  • Research Context : Demonstrates the chemical synthesis and characterization of compounds that can serve as building blocks for more complex structures, potentially applicable in various fields including pharmacology and material science (Collman, Wang, Zhong, & Zeng, 2000).

Synthesis, Antitumor Evaluation, and Molecular Modeling of Novel Compounds

  • Research Context : Involves the synthesis and evaluation of novel compounds for their antitumor activity, demonstrating the interdisciplinary approach combining synthetic chemistry, biological testing, and computational modeling to identify and optimize potential cancer therapeutics (Tomorowicz et al., 2020).

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-10-17-5-7-20(10)8-6-18-14(21)15(22)19-12-9-11(16)3-4-13(12)23-2/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWHEOBGJSINMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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